Ethyl 2-cyanohex-2-enoate Ethyl 2-cyanohex-2-enoate
Brand Name: Vulcanchem
CAS No.: 996-95-2
VCID: VC5035417
InChI: InChI=1S/C9H13NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h6H,3-5H2,1-2H3/b8-6+
SMILES: CCCC=C(C#N)C(=O)OCC
Molecular Formula: C9H13NO2
Molecular Weight: 167.208

Ethyl 2-cyanohex-2-enoate

CAS No.: 996-95-2

Cat. No.: VC5035417

Molecular Formula: C9H13NO2

Molecular Weight: 167.208

* For research use only. Not for human or veterinary use.

Ethyl 2-cyanohex-2-enoate - 996-95-2

Specification

CAS No. 996-95-2
Molecular Formula C9H13NO2
Molecular Weight 167.208
IUPAC Name ethyl (E)-2-cyanohex-2-enoate
Standard InChI InChI=1S/C9H13NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h6H,3-5H2,1-2H3/b8-6+
Standard InChI Key USHSLSUBTWXMQR-UHFFFAOYSA-N
SMILES CCCC=C(C#N)C(=O)OCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 2-cyanohex-2-enoate features a hex-2-enoate backbone substituted with a cyano group at the β-carbon. The conjugated system between the double bond and the electron-withdrawing nitrile and ester groups confers unique reactivity. The ethyl ester moiety enhances solubility in organic solvents compared to shorter-chain analogues .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₃NO₂
Molecular Weight183.21 g/mol
Boiling Point245–250°C (estimated)
SolubilityMiscible in THF, DCM, ethanol

Structural analogs, such as ethyl (E)-2-cyanohept-2-enoate (C₁₀H₁₅NO₂), demonstrate how chain elongation impacts steric and electronic properties. The hept-2-enoate variant exhibits reduced reactivity in enzymatic reductions due to increased steric hindrance .

Synthetic Methodologies

Knoevenagel Condensation

The most common synthesis involves Knoevenagel condensation between ethyl cyanoacetate and hexanal. Catalyzed by bases like piperidine, this reaction proceeds under reflux conditions, yielding the α,β-unsaturated nitrile-ester hybrid .

NC-CH₂-COOEt + CH₃(CH₂)₄CHOpiperidineNC-C(COOEt)=CH(CH₂)₃CH₃+H₂O\text{NC-CH₂-COOEt + CH₃(CH₂)₄CHO} \xrightarrow{\text{piperidine}} \text{NC-C(COOEt)=CH(CH₂)₃CH₃} + \text{H₂O}

Industrial-Scale Production

Continuous flow reactors optimize yield and purity by maintaining precise temperature control. Catalysts such as immobilized lipases enhance selectivity, minimizing byproducts like regioisomeric esters .

Reactivity and Chemical Transformations

Enzymatic Asymmetric Reduction

Ene-reductases (ERs) catalyze the stereoselective reduction of the α,β-unsaturated bond. For example, Old Yellow Enzyme 1 (OYE1) converts ethyl (E)-2-cyanohex-2-enoate to (S)-2-cyanohexanoate with >99% enantiomeric excess (ee) under NADH-driven conditions .

Table 2: Enzymatic Reduction Performance

EnzymeSubstrateConversion (%)ee (%)
OYE1(E)-isomer92>99
NCR(Z)-isomer4895

Hydrolysis and Functionalization

The ester group undergoes hydrolysis in acidic or basic media to yield 2-cyanohex-2-enoic acid, a precursor for amide coupling reactions. Simultaneously, the nitrile group can be reduced to an amine using LiAlH₄, enabling access to β-amino acids .

Applications in Pharmaceutical Synthesis

Pregabalin Precursors

Ethyl 2-cyanohex-2-enoate serves as a key intermediate in the synthesis of pregabalin, a GABA analogue used to treat neuropathic pain. Chemoenzymatic routes employing ERs bypass traditional resolution steps, reducing production costs by 30% .

Antimicrobial Agents

Derivatives of this compound exhibit moderate activity against Gram-positive bacteria, though further structure-activity relationship (SAR) studies are needed to optimize potency .

Comparative Analysis with Structural Analogs

Chain Length Effects

Shortening the ester moiety from ethyl to methyl improves enzymatic reaction rates by 58% due to reduced steric bulk. Conversely, extending the aliphatic chain (e.g., hept-2-enoate) diminishes substrate binding affinity in ERs .

Stereochemical Control

The (E)-isomer consistently yields (S)-configured products with higher enantioselectivity than the (Z)-isomer, which requires engineered enzymes like Nostoc sp. reductase (NCR) for efficient conversion .

Challenges and Future Directions

Scalability of Biocatalytic Routes

While ER-mediated reductions are stereoselective, low volumetric productivity (≤2 g/L/day) limits industrial adoption. Protein engineering and cofactor recycling systems are under investigation to address this .

Expanding Biomedical Applications

Ongoing research explores nitrile-to-tetrazole transformations for antiviral applications, leveraging the compound’s modular functionalization potential.

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